molecular formula C5H4N4O4 B12279938 6-Amino-2,5-dinitropyridine CAS No. 3073-80-1

6-Amino-2,5-dinitropyridine

Cat. No.: B12279938
CAS No.: 3073-80-1
M. Wt: 184.11 g/mol
InChI Key: OKBGKXVHXMWWRP-UHFFFAOYSA-N
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Description

6-Amino-2,5-dinitropyridine is a nitrogen-rich heterocyclic compound that has garnered attention due to its potential applications in various fields, including energetic materials and pharmaceuticals. This compound is characterized by the presence of amino and nitro groups attached to a pyridine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,5-dinitropyridine typically involves the nitration of 2,6-diaminopyridine. The process begins with the nitration of 2,6-diaminopyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 5 positions of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or other suitable methods to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2,5-dinitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyridines .

Scientific Research Applications

6-Amino-2,5-dinitropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2,5-dinitropyridine involves its interaction with various molecular targets. The amino and nitro groups play a crucial role in its reactivity and stability. The compound can form hydrogen bonds and participate in electron transfer reactions, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

    4-Amino-2,6-dichloropyridine: This compound has similar structural features but differs in the position and type of substituents.

    2,6-Diamino-3,5-dinitropyridine: Another nitrogen-rich pyridine derivative with similar energetic properties.

    4-Amino-2,6-bis(5-amino-1H-tetrazol)-3,5-dinitropyridine: Known for its high thermal stability and energetic properties

Uniqueness: 6-Amino-2,5-dinitropyridine stands out due to its specific arrangement of amino and nitro groups, which imparts unique reactivity and stability.

Biological Activity

6-Amino-2,5-dinitropyridine (6A2,5DNP) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of 6A2,5DNP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its dinitro substitution at the 2 and 5 positions of the pyridine ring and an amino group at the 6 position. This unique structure contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6A2,5DNP and its derivatives. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

In a systematic investigation of substituted pyridine derivatives, 6A2,5DNP demonstrated significant cytotoxicity against several human cancer cell lines, including HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer). The results indicated that 6A2,5DNP exhibited dose-dependent inhibition of cell proliferation.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Reference
HCT-11618.45
HepG-215.20
MCF-7Not reported

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The data suggest that 6A2,5DNP is particularly potent against colon and liver cancer cells.

The mechanism underlying the anticancer activity of 6A2,5DNP appears to involve the induction of apoptosis in cancer cells. Studies have shown that the compound can modulate key signaling pathways associated with cell survival and proliferation. Specifically, it has been observed to inhibit the synthesis of nitric oxide (NO) and interleukin-6 (IL-6), which are crucial mediators in tumor progression and inflammation .

Antimicrobial Activity

In addition to its anticancer properties, 6A2,5DNP has also been investigated for its antimicrobial activity. Research indicates that certain derivatives of dinitropyridines exhibit significant antibacterial effects against various pathogens.

Case Study: Antimicrobial Evaluation

In a recent study evaluating the antimicrobial properties of dinitropyridine derivatives, several compounds were found to possess notable activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyridine ring could enhance antimicrobial efficacy.

Table 2: Antimicrobial Activity of Dinitropyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6A2,5DNPE. coli32 µg/mL
S. aureus16 µg/mL

Toxicity and Safety Profile

While exploring the biological activities of 6A2,5DNP, it is crucial to consider its toxicity profile. Preliminary studies have indicated low cytotoxicity towards non-cancerous cell lines when compared to its effects on cancer cells . This selectivity is beneficial for therapeutic applications.

Properties

IUPAC Name

3,6-dinitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O4/c6-5-3(8(10)11)1-2-4(7-5)9(12)13/h1-2H,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBGKXVHXMWWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700823
Record name 3,6-Dinitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3073-80-1
Record name 3,6-Dinitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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